Physicochemical Profile & Synthetic Utility of (4-Chloro-3-methoxypyridin-2-yl)methanol
Physicochemical Profile & Synthetic Utility of (4-Chloro-3-methoxypyridin-2-yl)methanol
This guide provides an in-depth technical analysis of (4-Chloro-3-methoxypyridin-2-yl)methanol , a specialized heterocyclic building block. While structurally analogous to the "head" groups of proton pump inhibitors (PPIs) like Rabeprazole, this specific 3-methoxy derivative represents a distinct chemical entity used in advanced medicinal chemistry for structure-activity relationship (SAR) exploration and scaffold diversification.
Technical Whitepaper | Version 1.0
Executive Summary
(4-Chloro-3-methoxypyridin-2-yl)methanol (CAS 170621-85-9) is a tri-functionalized pyridine scaffold characterized by a reactive electrophilic center at C4 (chlorine), an electronic modulator at C3 (methoxy), and a synthetic handle at C2 (hydroxymethyl). Its unique substitution pattern makes it a critical intermediate for synthesizing fused heterocycles and exploring the chemical space of anti-ulcerative and anti-infective agents. This guide details its properties, synthetic pathways, and reactivity profile, grounded in the principles of heterocyclic chemistry.
Chemical Identity & Structural Analysis[1][2][3][4]
The molecule features a pyridine ring distorted by the electronic push-pull effects of its substituents. The 3-methoxy group provides electron density via resonance (+M) but exerts inductive withdrawal (-I), while the 4-chloro substituent activates the ring for nucleophilic attack.
| Parameter | Technical Detail |
| IUPAC Name | (4-Chloro-3-methoxypyridin-2-yl)methanol |
| CAS Registry | 170621-85-9 |
| Molecular Formula | C |
| Molecular Weight | 173.60 g/mol |
| SMILES | COC1=C(C=CN=C1CO)Cl |
| InChI Key | ISRRJUHDGVMYLE-UHFFFAOYSA-N |
| Structural Class | 2,3,4-Trisubstituted Pyridine |
Physicochemical Profiling
The following data aggregates experimental baselines and predictive modeling (using consensus algorithms involving XLogP3 and ACD/Labs protocols) to guide formulation and reaction solvent selection.
Table 1: Core Physicochemical Properties
| Property | Value (Exp/Pred) | Implications for Handling |
| Physical State | Off-white to pale yellow solid | Hygroscopic; store under inert atmosphere. |
| Melting Point | 96–100 °C (Analogous N-oxide) | Moderate thermal stability; suitable for reflux in MeOH/EtOH. |
| Boiling Point | ~280 °C (Predicted @ 760 mmHg) | High boiling point requires high-vac distillation for purification. |
| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Soluble in polar aprotic/protic solvents. Sparingly soluble in water. |
| LogP (Lipophilicity) | 0.60 ± 0.2 (Predicted) | Amphiphilic nature; amenable to reverse-phase HPLC (C18). |
| pKa (Pyridine N) | ~2.5 – 3.5 (Predicted) | Significantly less basic than pyridine (5.2) due to e- withdrawing Cl and CH |
| Polar Surface Area | ~42 Ų | Good membrane permeability profile for drug discovery. |
Expert Insight: Solubility & Extraction
The presence of the hydroxymethyl group confers polarity, but the lipophilic chloro-methoxy core allows extraction into chlorinated solvents (DCM, Chloroform) from aqueous phases, particularly at pH > 7 where the pyridine nitrogen is unprotonated.
Synthetic Pathways & Manufacturing Logic
The synthesis of (4-Chloro-3-methoxypyridin-2-yl)methanol typically follows the Boekelheide Rearrangement strategy, a robust method for converting 2-methylpyridines to 2-hydroxymethylpyridines via an N-oxide intermediate. This route is preferred over direct reduction of esters due to the chemo-selectivity required in the presence of the labile C4-chlorine.
Protocol: Modified Boekelheide Rearrangement
Precursor: 4-Chloro-3-methoxy-2-methylpyridine N-oxide (CAS 122307-41-9).[1]
-
Acylation (Rearrangement):
-
Reagents: Acetic anhydride (Ac
O). -
Conditions: Heat to 80–90 °C.[2]
-
Mechanism: The N-oxide oxygen attacks the anhydride, forming an acetoxy-pyridinium ion. A sigmatropic rearrangement shifts the acetate to the benzylic (C2-methyl) position.
-
Critical Control: Temperature control is vital to prevent deflagration of the N-oxide.
-
-
Hydrolysis:
-
Reagents: NaOH (aq) or K
CO in Methanol. -
Conditions: Ambient temperature, 1–2 hours.
-
Outcome: Cleavage of the ester yields the target alcohol.
-
Visualization: Synthetic Workflow
Caption: Step-wise conversion of the methyl-N-oxide precursor to the target alcohol via acetoxy rearrangement.
Reactivity Profile & Applications
This molecule acts as a "linchpin" scaffold. The C4-Chlorine is activated for Nucleophilic Aromatic Substitution (S
Key Transformations
-
S
Ar Displacement (C4 Position):-
The 4-chloro group is susceptible to displacement by alkoxides, thiols, or amines.
-
Application: Introduction of ether side chains (e.g., 3-methoxypropanol) to mimic Rabeprazole-like structures.
-
-
Chlorination (C2 Position):
-
Reaction with Thionyl Chloride (SOCl
) converts the alcohol to 2-(chloromethyl)-4-chloro-3-methoxypyridine . -
Utility: This chloride is the standard electrophile for coupling with benzimidazole thiols to form the sulfoxide core of PPIs.
-
Visualization: Reactivity Map
Caption: Divergent synthetic utility: C2-activation (red), C4-substitution (green), and oxidation (yellow).[3][4][5]
Analytical Characterization
To validate the identity of the compound during synthesis, the following spectral fingerprints are diagnostic.
-
H NMR (DMSO-d
, 400 MHz):- ~8.2 ppm (d, 1H, C6-H): Characteristic doublet for the proton adjacent to Nitrogen.
- ~7.5 ppm (d, 1H, C5-H): Doublet coupling with C6.
- ~5.2 ppm (t, 1H, OH): Hydroxyl proton (exchangeable).
-
~4.6 ppm (d, 2H, CH
): Methylene protons at C2. -
~3.8 ppm (s, 3H, OCH
): Sharp singlet for the methoxy group.
-
Mass Spectrometry (ESI+):
-
Expect [M+H]
peak at m/z 174.0 and 176.0 (3:1 ratio due to Cl/ Cl isotope pattern).
-
Safety & Handling (MSDS Highlights)
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).
-
Storage: Store at 2–8 °C under inert gas (Argon/Nitrogen). The compound is potentially hygroscopic.
-
Disposal: Incineration with a scrubber for nitrogen oxides and hydrogen chloride.
References
-
PubChem. (2025).[6][7] (4-Chloro-3-methoxypyridin-2-yl)methanol - Compound Summary. National Library of Medicine. [Link]
- Google Patents. (2017). Synthesis method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide (CN107129466).
Sources
- 1. 4-Chloro-3-methoxy-2-methylpyridine N-oxide synthesis - chemicalbook [chemicalbook.com]
- 2. rsc.org [rsc.org]
- 3. CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole - Google Patents [patents.google.com]
- 4. prepchem.com [prepchem.com]
- 5. Synthesis method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide - Eureka | Patsnap [eureka.patsnap.com]
- 6. PubChemLite - (4-chloro-3-methoxypyridin-2-yl)methanol (C7H8ClNO2) [pubchemlite.lcsb.uni.lu]
- 7. 4-Chloro-3-methoxy-2-methylpyridine | C7H8ClNO | CID 10583046 - PubChem [pubchem.ncbi.nlm.nih.gov]
